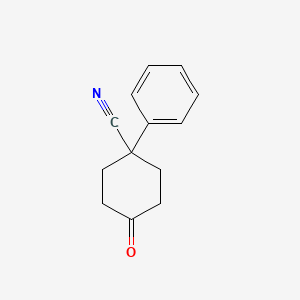

4-Cyano-4-phenylcyclohexanone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxo-1-phenylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXOABVSZWCJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179804 | |

| Record name | 4-Oxo-1-phenylcyclohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25115-74-6 | |

| Record name | 4-Oxo-1-phenylcyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25115-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-1-phenylcyclohexanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025115746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1-phenylcyclohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1-phenylcyclohexanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Cyano 4 Phenylcyclohexanone

Established Synthetic Routes to 4-Cyano-4-phenylcyclohexanone

The formation of this compound can be approached through several strategic disconnections, leading to distinct synthetic routes. These pathways include multi-step sequences starting from basic cyclohexanone (B45756) precursors, direct functionalization through cyanation and arylation, adaptations of classic named reactions like the Strecker synthesis, and the use of conjugate additions to build the core structure.

One established method for preparing 4-substituted cyclohexanones involves the selective hydrogenation of the corresponding 4-substituted phenol. google.comresearchgate.net For instance, 4-phenylphenol (B51918) can be catalytically hydrogenated to produce 4-phenylcyclohexanol, which is then oxidized using an appropriate oxidizing agent to yield the target precursor, 4-phenylcyclohexanone (B41837). google.com This multi-step approach allows for the construction of the key intermediate from readily available starting materials. vapourtec.com

| Step | Reaction | Starting Material | Product |

| 1 | Catalytic Hydrogenation | 4-Phenylphenol | 4-Phenylcyclohexanol |

| 2 | Oxidation | 4-Phenylcyclohexanol | 4-Phenylcyclohexanone |

| 3 | Cyanation | 4-Phenylcyclohexanone | This compound |

This table outlines a common multi-step reaction pathway to the target compound.

The synthesis of this compound fundamentally relies on the formation of a carbon-phenyl bond (arylation) and a carbon-cyano bond (cyanation). These transformations can be performed in separate, sequential steps.

Cyanation: The introduction of the cyano group onto the 4-phenylcyclohexanone core is the final key step. This transformation is a nucleophilic addition of a cyanide ion to the carbonyl group. Common cyanating agents include toxic but effective metal cyanides such as sodium cyanide (NaCN) or potassium cyanide (KCN), as well as less toxic alternatives like trimethylsilyl (B98337) cyanide (TMSCN) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]) used in modern transition-metal-catalyzed methods. taylorandfrancis.comlookchem.comorganic-chemistry.org The reaction typically proceeds by converting the ketone into a more reactive intermediate, such as a cyanohydrin or an imine, which then facilitates the formation of the quaternary center bearing both the phenyl and cyano groups.

The Strecker synthesis is a classic method for preparing α-amino acids, which proceeds via an α-aminonitrile intermediate. wikipedia.orgscribd.com This reaction can be adapted for the synthesis of α-cyano ketones like this compound. The reaction involves treating a ketone (in this case, 4-phenylcyclohexanone) with a cyanide source and ammonia (B1221849) or an ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com

The mechanism begins with the reaction of 4-phenylcyclohexanone with ammonia to form an imine intermediate. organic-chemistry.org The cyanide ion then performs a nucleophilic attack on the imine carbon to form an α-aminonitrile. masterorganicchemistry.comnih.gov While the traditional Strecker synthesis involves the subsequent hydrolysis of the nitrile to a carboxylic acid to form an amino acid, the formation of the α-cyano functionality is the relevant step for this synthesis. masterorganicchemistry.com A modified approach, often referred to as a Strecker-type reaction, focuses on the direct addition of cyanide to the ketone carbonyl, often facilitated by an acid catalyst, to form a cyanohydrin, which can then be further processed. The use of a ketone instead of an aldehyde in a Strecker-type reaction is a well-established variation to produce α,α-disubstituted products. wikipedia.org

| Reagent | Role in Reaction |

| 4-Phenylcyclohexanone | Ketone substrate |

| Ammonium Chloride (NH4Cl) | Source of ammonia for imine formation and mild acid catalyst masterorganicchemistry.com |

| Potassium Cyanide (KCN) | Nucleophilic cyanide source masterorganicchemistry.com |

This table shows the typical reagents and their roles in a Strecker-type synthesis of an α-cyanoketone.

Michael-type condensation, also known as Michael addition, is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com It involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org This strategy can be employed to synthesize the 4-phenylcyclohexanone precursor.

In this approach, a suitable Michael acceptor, such as cyclohex-2-en-1-one, can be reacted with a phenyl-containing nucleophile. youtube.com Organocuprates, specifically Gilman reagents like lithium diphenylcuprate ((C6H5)2CuLi), are effective "soft" nucleophiles for this type of 1,4-conjugate addition. The reaction mechanism involves the nucleophilic attack of the phenyl group at the β-carbon of the enone system, leading to the formation of an enolate intermediate, which is then protonated to give the 4-phenylcyclohexanone product. masterorganicchemistry.comyoutube.com This method provides an efficient route to construct the carbon skeleton of the key precursor.

Reaction Conditions and Optimization in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. scielo.brnih.gov Key parameters that require careful control include the choice of solvent and the reaction temperature. chimia.ch

The selection of an appropriate solvent system and the maintenance of an optimal temperature are critical for the success of the synthetic methodologies described.

Solvent Systems: The choice of solvent depends on the specific reaction being performed.

For Strecker-type reactions , aqueous solutions or mixtures of water and alcohol are often used to ensure the solubility of the ammonium salt and cyanide salt. masterorganicchemistry.com

Cyanation reactions using alkyl halides often employ polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) to facilitate the nucleophilic substitution. taylorandfrancis.com

For Michael additions involving organometallic reagents like Gilman reagents, aprotic ether solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are standard, as they are unreactive towards the nucleophile.

Oxidation and hydrogenation steps in precursor synthesis often use a range of organic solvents, with the final choice depending on the specific catalyst and reagents employed. google.com

Temperature Control: Temperature is a critical parameter that influences reaction rate and selectivity.

The formation of thermodynamic enolates for Michael additions often requires controlled, low temperatures (e.g., -78 °C) to prevent side reactions. youtube.com

Strecker-type syntheses are frequently run at or slightly above room temperature.

Many cyanation reactions may require heating to proceed at a practical rate, although milder, catalytically driven methods are continuously being developed. taylorandfrancis.com

| Synthetic Approach | Typical Solvent(s) | Typical Temperature Range |

| Strecker-type Reaction | Water, Ethanol/Water | Room Temperature to Mild Heating |

| Michael Addition (Gilman Reagent) | Tetrahydrofuran (THF), Diethyl Ether | Low Temperature (-78 °C) to Room Temperature |

| Cyanation (with NaCN/KCN) | Dimethyl Sulfoxide (DMSO), Acetonitrile | Room Temperature to Reflux taylorandfrancis.comscielo.br |

| Catalytic Hydrogenation | Varies (e.g., Ethanol, Ethyl Acetate) | Varies with Catalyst and Pressure |

This table summarizes typical solvent and temperature conditions for key synthetic steps.

Catalysis in Synthetic Pathways

The synthesis of substituted cyclohexanones, the core structure of this compound, often employs catalytic methods to ensure efficiency and selectivity. While specific catalytic routes for the direct synthesis of this compound are not extensively detailed in the literature, the synthesis of its parent structures relies heavily on catalysis. For instance, 4-substituted cyclohexanones are key intermediates for liquid-crystal materials, and their synthesis via selective hydrogenation of corresponding phenols is a significant industrial process. researchgate.net

Catalytic hydrogenation over palladium-on-charcoal (Pd/C) is a common method. researchgate.net The efficiency of this process can be influenced by catalyst preparation methods and the addition of promoters. For example, Pd/C catalysts prepared by a hydrogen reduction method have shown better palladium dispersion and higher catalytic activity compared to those made by formaldehyde (B43269) reduction. researchgate.net Furthermore, the addition of promoters like potassium (K) and tin (Sn) can enhance the conversion rate and improve selectivity towards the desired cyclohexanone product. researchgate.net Another approach for synthesizing the cyclohexanone ring is through a cationic cyclization of alkynols or enynes. This method can be promoted by tetrafluoroboric acid (HBF₄·OEt₂) in a solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) to achieve high yields. organic-chemistry.org

Derivatization and Chemical Transformations of this compound

This compound serves as a valuable building block for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. guidechem.com Its functional groups—the ketone, the cyano group, and the phenyl ring—offer multiple sites for derivatization and chemical transformation.

Ketal Formation and Derivatives

The ketone functionality of this compound can be protected by converting it into a ketal, a common strategy in multi-step organic synthesis. This transformation is typically achieved by reacting the ketone with an alcohol or a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting derivative, this compound ethylene ketal, is known in the chemical literature. guidechem.com

The formation of ketals from cyclohexanone is well-established and can be performed under various catalytic conditions. Heterogeneous catalysts are often favored for their ease of separation. For example, tungstosilicic acid (H₄SiW₁₂O₄₀) supported on mesoporous silica (B1680970) (MCM-48) or on active carbon has been demonstrated to be an excellent catalyst for the synthesis of cyclohexanone ethylene ketal from cyclohexanone and ethylene glycol. researchgate.netzju.edu.cn Brønsted acidic ionic liquids have also been employed as efficient and environmentally friendly catalysts for this ketalization reaction. researchgate.net A patented method describes the use of choline (B1196258) chloride with ethylene glycol to prepare 1,4-cyclohexanedione (B43130) monoethylene glycol ketal with high yield and selectivity. google.com These methods highlight the probable pathways for the synthesis of ketal derivatives of this compound.

| Ketone | Reagent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Cyclohexanone | Ethylene Glycol | H₄SiW₁₂O₄₀/MCM-48 | >77.8% | researchgate.net |

| Cyclohexanone | Ethylene Glycol | Tungstosilicic acid on active carbon | 74.6% | zju.edu.cn |

| 1,4-Cyclohexanedione | Ethylene Glycol | Methyl triethyl ammonium chloride | 92.5% | google.com |

| Cyclohexanone | Glycol | Brønsted acidic ionic liquids | High Conversion | researchgate.net |

Formation of Spirocyclic Compounds

The synthesis of spirocyclic compounds, which feature two rings connected by a single common atom, is a significant area of organic synthesis due to their prevalence in natural products and pharmaceutically active molecules. researchgate.nettue.nl While direct examples of the use of this compound in the synthesis of spiro compounds are not extensively documented in readily available literature, its structure makes it a plausible precursor for various spirocyclic systems. For instance, multicomponent reactions are a common strategy for constructing spirooxindoles. researchgate.net One such approach involves the reaction of isatins, primary amines, and dicarbonyl compounds. researchgate.net It is conceivable that this compound could serve as the dicarbonyl equivalent in similar reaction schemes to generate novel spiro[cyclohexane-oxindole] derivatives.

Another important class of spiro compounds are those containing pyrazole (B372694) rings. The synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives has been achieved through four-component reactions involving hydrazine (B178648) derivatives, ethyl acetoacetate, malononitrile, and isatin. researchgate.net While this specific example does not utilize this compound, the general strategy of multicomponent reactions to form complex spiroheterocycles is well-established. Future research could explore the condensation of this compound with hydrazine derivatives to potentially form spiro[cyclohexane-pyrazole] structures.

Urea (B33335) Derivatives from this compound

The formation of urea derivatives from ketone starting materials is not a direct transformation. Typically, the synthesis of ureas involves the reaction of amines with isocyanates or other carbonylating agents. However, this compound can be a precursor to heterocyclic compounds that incorporate a urea or thiourea (B124793) moiety. For example, the Gewald reaction allows for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. princeton.edunih.govbenthamopen.com Given the presence of the ketone and the adjacent cyano group, this compound could potentially undergo a variation of this reaction to form substituted thiophene (B33073) derivatives. These thiophenes could then be further functionalized to include urea or thiourea groups.

Furthermore, pyrimidine (B1678525) derivatives, which can be considered cyclic urea analogues, are often synthesized through multicomponent reactions. One-pot syntheses of pyrimidine derivatives have been reported from the condensation of aromatic aldehydes, malononitrile, and urea or thiourea. nih.govnih.gov While this specific reaction does not directly involve a cyclohexanone derivative, it highlights a potential pathway where this compound could be modified to participate in similar cyclocondensation reactions to yield pyrimidine-based structures.

Enol Acetate (B1210297) Synthesis

The enol acetate of this compound is a key intermediate in enzymatic desymmetrization processes. Enol acetates are readily prepared from ketones and can be used as prochiral substrates in enantioselective reactions. nih.govwikipedia.org

The synthesis of the enol acetate of this compound allows for its subsequent enantioselective alcoholysis. This process, catalyzed by enzymes, leads to the formation of optically active products. Specifically, the racemic enol acetate can be subjected to enzymatic hydrolysis, where one enantiomer is preferentially converted to the corresponding ketone, leaving the other enantiomer of the enol acetate in high enantiomeric excess. This enzymatic kinetic resolution is a powerful tool for accessing chiral building blocks.

Rearrangement Reactions Involving 4-Phenylcyclohexanone Derivatives

This compound, as a substituted cyclohexanone, is a potential substrate for several important rearrangement reactions, including the Baeyer-Villiger oxidation, the Beckmann rearrangement, and the Schmidt reaction.

The Baeyer-Villiger oxidation is a reaction that converts a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid or peroxide. jchemrev.comnih.gov The reaction proceeds through the Criegee intermediate, and the migratory aptitude of the adjacent carbon atoms determines the regioselectivity of the oxygen insertion. organic-chemistry.orgresearchgate.netresearchgate.net For unsymmetrical ketones, the more substituted carbon atom generally migrates preferentially. In the case of 4-phenylcyclohexanone, theoretical studies have investigated the mechanism and enantioselectivity of its asymmetric Baeyer-Villiger oxidation. nih.gov These studies suggest that the addition of the peroxyacid to the carbonyl group is the rate-determining step. nih.gov It is highly probable that this compound would undergo a similar oxidation to yield a seven-membered lactone, with the regioselectivity being influenced by the electronic effects of the cyano and phenyl groups. A green method for the Baeyer-Villiger oxidation of substituted cyclohexanones using urea-hydrogen peroxide and a lipase (B570770) has been developed, offering an environmentally friendly alternative. rsc.org Mechanistic studies on the Baeyer-Villiger oxidation of cyclohexanone have also pointed to the possibility of a radical mechanism under certain conditions. youtube.com

| Oxidant | Catalyst | Product Type | Reference |

| Peroxyacids (e.g., m-CPBA) | Acid | Lactone | jchemrev.comnih.gov |

| Hydrogen Peroxide | Lewis Acid | Lactone | |

| Urea-Hydrogen Peroxide | Lipase | Lactone | rsc.org |

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. youtube.com Cyclic oximes, such as the one derived from this compound, would be expected to yield a lactam. The reaction is initiated by the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti to the leaving group.

The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amide. organic-chemistry.orgnih.gov Similar to the Beckmann rearrangement, a cyclic ketone will produce a lactam. The mechanism involves the nucleophilic addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas.

Nucleophilic Additions and Substitutions

The carbonyl group of this compound is an electrophilic center and is susceptible to nucleophilic attack. A wide range of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.

Common nucleophiles for this reaction include organometallic reagents such as Grignard reagents and organolithium compounds, as well as hydrides from complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of nucleophilic addition to cyclohexanone derivatives is often influenced by steric and electronic factors, leading to the formation of axial or equatorial alcohols.

Furthermore, the ketone can react with amines to form imines or enamines, and with hydrazine derivatives to form hydrazones. benthamopen.commdpi.com These reactions are fundamental in the synthesis of various heterocyclic compounds. For example, the reaction with hydrazine can be the first step in the synthesis of pyrazole derivatives. nih.govmdpi.com

Redox Reactions

The chemical transformations of this compound are largely defined by oxidation and reduction reactions.

Oxidation: As previously discussed in the context of rearrangement reactions, the Baeyer-Villiger oxidation is a prominent oxidative transformation for cyclohexanones, leading to the formation of lactones. researchgate.net This reaction represents the insertion of an oxygen atom adjacent to the carbonyl group.

Reduction: The carbonyl group of this compound can be readily reduced to a hydroxyl group, forming the corresponding alcohol. Common reducing agents for this transformation include complex metal hydrides. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is effective for the reduction of ketones to secondary alcohols. nih.govresearchgate.netrsc.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The reduction of substituted cyclohexanones with NaBH₄ often leads to a mixture of diastereomeric alcohols, with the stereoselectivity depending on the steric hindrance around the carbonyl group. researchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

Catalytic hydrogenation is another important reduction method. This process involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. tue.nl Catalytic hydrogenation of ketones yields the corresponding alcohols. The conditions for catalytic hydrogenation, such as pressure, temperature, and choice of catalyst, can be varied to optimize the reaction.

| Reagent | Product | Reaction Type |

| Peroxyacids | Lactone | Oxidation (Baeyer-Villiger) |

| Sodium Borohydride (NaBH₄) | Alcohol | Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Alcohol | Reduction |

| H₂ / Metal Catalyst (e.g., Pd/C) | Alcohol | Reduction (Catalytic Hydrogenation) |

Mechanistic Investigations of this compound Reactions

Detailed mechanistic investigations specifically focused on the reactions of this compound are limited in the available literature. However, the mechanisms of the reactions it undergoes can be inferred from studies on analogous substituted cyclohexanones.

For the Baeyer-Villiger oxidation , theoretical studies on the closely related 4-phenylcyclohexanone have provided significant insights. nih.gov These computational studies suggest that the reaction proceeds through a concerted mechanism where the addition of the peroxyacid to the carbonyl is the rate-determining step. The stereoelectronic effects of the substituents play a crucial role in determining the migratory aptitude of the adjacent carbon atoms and thus the regioselectivity of the reaction. jchemrev.com

The mechanism of the Gewald reaction , which could potentially be applied to this compound for the synthesis of thiophenes, is understood to begin with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. princeton.edu

Mechanistic studies of nucleophilic additions to cyclohexanones have shown that the stereochemical outcome is governed by a combination of steric approach control and torsional strain in the transition state. The incoming nucleophile's trajectory and the conformational preferences of the cyclohexanone ring dictate whether the axial or equatorial alcohol is the major product.

Reaction Mechanism Studies

The formation of this compound from 4-phenylcyclohexanone proceeds via a nucleophilic addition mechanism. The reaction is initiated by the attack of a cyanide ion (CN⁻) on the electrophilic carbonyl carbon of the cyclohexanone ring. This process can be broken down into the following key steps:

Nucleophile Generation: In the presence of a base, hydrogen cyanide is deprotonated to form the cyanide anion, which is a potent nucleophile. If a cyanide salt is used, the cyanide ion is readily available in the solution. libretexts.orglibretexts.org

Nucleophilic Attack: The cyanide ion attacks the partially positive carbonyl carbon of 4-phenylcyclohexanone. This leads to the breaking of the carbon-oxygen pi bond, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Protonation: The resulting alkoxide intermediate is then protonated by a proton source in the reaction mixture, which is typically HCN or water, to yield the final this compound product and regenerate the cyanide ion catalyst. libretexts.orgyoutube.com

This reaction is reversible, and the position of the equilibrium depends on the specific reaction conditions and the stability of the resulting cyanohydrin. For unhindered ketones like cyclohexanone derivatives, the formation of the cyanohydrin is generally favored. libretexts.org

| Step | Description | Reactants | Intermediate/Product |

| 1 | Generation of the nucleophile | HCN + Base | CN⁻ |

| 2 | Nucleophilic attack on the carbonyl carbon | 4-Phenylcyclohexanone + CN⁻ | Tetrahedral Alkoxide Intermediate |

| 3 | Protonation of the alkoxide | Tetrahedral Alkoxide Intermediate + H⁺ | This compound |

A related synthetic approach involves the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. This method offers a milder alternative to using highly toxic HCN. The mechanism involves the activation of the carbonyl group by the Lewis acid, followed by the nucleophilic attack of the cyanide from TMSCN. The initial product is a silylated cyanohydrin, which can then be hydrolyzed to yield this compound. taylorandfrancis.comorganic-chemistry.org

Stereochemical Aspects of Reactions

The stereochemistry of the nucleophilic addition of cyanide to 4-phenylcyclohexanone is a critical aspect of its synthesis. The carbonyl carbon in the starting material is sp² hybridized and planar, meaning the cyanide ion can attack from either the axial or equatorial face of the cyclohexanone ring.

In the absence of any chiral influence, the addition of cyanide to 4-phenylcyclohexanone is not expected to be stereoselective, leading to a mixture of two diastereomers. This is because the phenyl group at the 4-position is remote from the reaction center and does not exert significant steric hindrance to favor attack from one face over the other. The reaction of substituted cyclic ketones with a cyanide source generally does not proceed stereoselectively with sterically less demanding substituents. google.com

The two possible diastereomers are:

cis-4-Cyano-4-phenylcyclohexanone: The cyano group is on the same side of the ring as the phenyl group.

trans-4-Cyano-4-phenylcyclohexanone: The cyano group is on the opposite side of the ring from the phenyl group.

The formation of these diastereomers is a result of the two possible transition states for the nucleophilic attack. The relative energies of these transition states will determine the product ratio. Factors that can influence the stereochemical outcome include the specific reaction conditions, such as the solvent and the nature of the cyanide source.

| Mode of Attack | Resulting Diastereomer |

| Axial Attack | Product with an equatorial hydroxyl group and axial cyano group (in the cyanohydrin intermediate) |

| Equatorial Attack | Product with an axial hydroxyl group and equatorial cyano group (in the cyanohydrin intermediate) |

Achieving stereoselectivity in the synthesis of this compound would necessitate the use of a chiral catalyst. For instance, enzymes known as oxynitrilases can be employed for the stereoselective preparation of cyclohexylcyanohydrins. google.com These enzymes can provide a chiral environment that favors the formation of one enantiomer over the other. Similarly, chiral Lewis acids or other organocatalysts can be used to induce enantioselectivity in the addition of cyanide to ketones. nih.govncl.ac.uk

Advanced Characterization and Spectroscopic Analysis of 4 Cyano 4 Phenylcyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis

In the ¹H NMR spectrum of 4-Cyano-4-phenylcyclohexanone, distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexanone (B45756) ring are anticipated. The phenyl protons would likely appear as a multiplet in the range of 7.3-7.6 ppm. The cyclohexanone ring protons would be expected to resonate further upfield, typically between 2.0 and 3.0 ppm. Due to the rigidity of the ring and the presence of the bulky phenyl and cyano substituents, these aliphatic protons would likely exhibit complex splitting patterns resulting from geminal and vicinal couplings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | |||

| Data not available |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would provide insights into the carbon skeleton of the molecule. The carbonyl carbon of the cyclohexanone ring is expected to have a characteristic chemical shift in the downfield region, typically around 208-212 ppm. The quaternary carbon attached to both the phenyl and cyano groups would also have a distinct chemical shift. The carbon of the cyano group would likely appear around 120-125 ppm. The aromatic carbons of the phenyl group would resonate in the 125-140 ppm region, with the ipso-carbon showing a different shift due to substitution. The aliphatic carbons of the cyclohexanone ring would be observed in the upfield region, generally between 30 and 50 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

2D NMR Techniques (e.g., HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for unambiguous assignment of the ¹H and ¹³C signals and for confirming the connectivity and spatial relationships within the molecule. HMBC would reveal correlations between protons and carbons that are two or three bonds apart, helping to piece together the molecular structure. For instance, correlations between the protons on the cyclohexanone ring and the quaternary carbon, as well as the aromatic carbons, would be expected. NOESY experiments would provide information about through-space interactions between protons, which could help to determine the stereochemistry of the molecule, particularly the orientation of the phenyl group relative to the cyclohexanone ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, which has a molecular formula of C₁₃H₁₃NO, the expected molecular ion peak [M]⁺ would be at a mass-to-charge ratio (m/z) of 199.25. The fragmentation pattern would be influenced by the stability of the resulting fragments. Common fragmentation pathways would likely involve the loss of the cyano group (CN, 26 Da) or the phenyl group (C₆H₅, 77 Da). Cleavage of the cyclohexanone ring could also lead to characteristic fragment ions.

Table 3: Predicted GC-MS Fragmentation Data for this compound

| m/z | Possible Fragment |

|---|---|

| Data not available | |

| Data not available |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the cyclohexanone and the nitrile group (C≡N). The C=O stretching vibration would likely appear as a strong, sharp peak in the region of 1710-1720 cm⁻¹. The C≡N stretching vibration is expected to be observed as a medium-intensity, sharp peak around 2220-2240 cm⁻¹. Additionally, the spectrum would show absorption bands corresponding to the C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching from the phenyl group. Supplier data confirms that the IR spectrum of commercially available this compound conforms to its structure. libretexts.orgscbt.com

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| Data not available | ||

| Data not available | ||

| Data not available |

X-ray Crystallography and Solid-State Structural Analysis

A thorough search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. Consequently, detailed research findings regarding its crystal structure, including unit cell parameters, space group, and precise atomic coordinates, are not available at this time.

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical technique. This method provides invaluable insights into the conformation of the molecule in the solid state, as well as the nature of intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the packing of molecules within the crystal lattice.

Without experimental crystallographic data, a detailed solid-state structural analysis of this compound cannot be provided. Such an analysis would typically include:

Crystallographic Data Table: This would detail the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume, and the number of molecules per unit cell (Z).

Molecular Geometry: A description of the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the relative orientation of the axial or equatorial positions of the cyano and phenyl substituents.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds.

Intermolecular Interactions: An analysis of the forces that hold the molecules together in the crystal, which are crucial for understanding the physical properties of the solid material.

Further research involving the synthesis of a suitable single crystal of this compound and subsequent X-ray diffraction analysis would be required to elucidate its solid-state structure.

Computational and Theoretical Studies on 4 Cyano 4 Phenylcyclohexanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Cyano-4-phenylcyclohexanone, DFT calculations would typically be employed to determine its optimized molecular geometry, electronic properties such as HOMO-LUMO energy gap, and molecular electrostatic potential. These calculations provide insights into the molecule's stability, reactivity, and potential interaction sites. However, specific studies applying DFT to this compound are not found in the current body of scientific literature.

Ab Initio Methods

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. An ab initio study of this compound would provide a rigorous determination of its electronic energy and wavefunction, serving as a benchmark for other computational methods. At present, no such studies have been published.

Conformational Analysis and Molecular Mechanics

The cyclohexanone (B45756) ring in this compound can adopt various conformations, with the chair conformation being the most common. A detailed conformational analysis, often performed using molecular mechanics force fields, would identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's three-dimensional structure and how it influences its physical and chemical properties. Specific conformational analysis data for this compound is not available.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Theoretical NMR Chemical Shift Prediction

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are essential for confirming molecular structures. By calculating the magnetic shielding tensors of the nuclei in this compound, its ¹H and ¹³C NMR spectra can be simulated. Comparing these theoretical spectra with experimental data allows for unambiguous peak assignments. Research detailing the theoretical NMR chemical shift prediction for this specific compound has not been identified.

Electronic Circular Dichroism (ECD) Predictions

For chiral molecules, Electronic Circular Dichroism (ECD) spectroscopy is a key technique for determining the absolute configuration. Although this compound itself is achiral, chiral derivatives could be studied. Theoretical ECD predictions involve calculating the electronic transition energies and rotational strengths of the molecule. These calculations are instrumental in assigning the stereochemistry of chiral compounds. There are no published studies on the theoretical or experimental ECD spectra of this compound or its chiral derivatives.

Applications of 4 Cyano 4 Phenylcyclohexanone in Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of a ketone and a nitrile group allows 4-Cyano-4-phenylcyclohexanone to participate in a range of chemical reactions, positioning it as a key reactant or intermediate in the production of diverse organic compounds. guidechem.com Its role as an organic building block is its most prominent application in the field of chemical research and development. guidechem.comcalpaclab.com

This compound serves as a reagent in the synthesis of heterocyclic compounds. guidechem.com Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational structures in many areas of chemistry. The dual functionality of this compound allows it to be used in cyclization reactions to form various ring systems, which are integral to the development of new chemical entities. guidechem.com

In the field of medicinal chemistry, this compound is utilized as a building block in the preparation of various pharmaceuticals. guidechem.com The synthesis of complex molecular frameworks is a critical step in drug discovery, and intermediates like this compound provide a scaffold that can be chemically modified to create novel active pharmaceutical ingredients. guidechem.com Its structure is valuable for creating compounds intended for further investigation in proteomics and other areas of biomedical research. scbt.com

The compound also finds application as an intermediate in the synthesis of agrochemicals. guidechem.com Similar to its role in pharmaceuticals, it provides a core structure that can be elaborated to produce molecules with desired biological activities for use in agriculture. guidechem.com

Research Applications in Organic Synthesis

| Field | Role of this compound |

| Heterocyclic Chemistry | Reagent for creating cyclic compounds containing heteroatoms. guidechem.com |

| Pharmaceuticals | Building block for the synthesis of potential drug molecules. guidechem.com |

| Agrochemicals | Intermediate in the production of new crop protection agents. guidechem.com |

Contributions to Materials Science

The unique properties and reactive nature of this compound also lend it to applications in the development of new materials. guidechem.com

This compound is used as a starting material for producing dyes and pigments. guidechem.com The phenyl and cyano groups can be chemically modified to create larger conjugated systems that absorb light in the visible spectrum, which is the fundamental property of a colorant. This makes it a useful precursor in the design of novel materials where specific optical properties are desired. guidechem.com

A review of scientific literature indicates that while cyanophenyl-functionalized porphyrins are important molecules in materials science, their synthesis typically utilizes precursors like 4-cyanobenzaldehyde. acs.orgnih.govacs.org In these established methods, the aldehyde group reacts with pyrrole (B145914) to form the characteristic porphyrin macrocycle. acs.orgnih.gov Current research does not show evidence of this compound being used as a direct precursor for the synthesis of porphyrin-based materials.

Optoelectronic Material Research

The quest for novel materials with tailored optical and electronic properties is a cornerstone of modern materials science. Compounds incorporating cyanophenyl groups are of significant interest in the development of thermotropic liquid crystals. researchgate.net These materials exhibit a liquid phase that has properties between those of a conventional liquid and a solid crystal, making them crucial components in display technologies. The presence of the polar cyano group often contributes to the desirable dielectric anisotropy of these molecules, a key factor in their alignment under an electric field. nih.gov

While direct and extensive research on this compound as a primary component in optoelectronic devices is not widely documented in the reviewed literature, its structural motifs are analogous to those found in known liquid crystal intermediates. nbinno.com The rigid cyclohexanone (B45756) core, combined with the phenyl and cyano groups, provides a molecular structure with the potential for mesophase formation. Theoretical studies on similar cyano-containing mesogens have shown a correlation between molecular structure, dipole moments, and the stability of nematic phases. researchgate.net The exploration of this compound and its derivatives could therefore be a promising avenue for the synthesis of new liquid crystalline materials with specific thermal and electronic properties.

Table 1: Structural Features of this compound Relevant to Optoelectronic Materials

| Structural Feature | Potential Contribution to Optoelectronic Properties |

| Cyano Group | High dipole moment, potential for positive dielectric anisotropy. |

| Phenyl Group | Contributes to molecular rigidity and pi-stacking interactions. |

| Cyclohexanone Core | Provides a rigid, non-planar core structure. |

Catalysis Research

The field of catalysis continually seeks novel molecules that can efficiently mediate chemical transformations. The unique electronic properties of aromatic nitriles and ketones suggest their potential utility in photocatalysis. researchgate.netresearchgate.net

Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, thereby initiating photochemical reactions. Aromatic ketones, for instance, have been investigated as photosensitizers in various organic reactions. researchgate.net The photophysical properties of molecules containing a cyanophenyl group have also been a subject of study, indicating their potential to participate in light-induced processes. researchgate.net

While specific studies detailing the use of this compound as a photosensitizer are not prevalent in the current body of literature, its chemical structure contains the necessary chromophores (phenyl ring and carbonyl group) to absorb UV light and potentially reach an excited state. This excited state could then, in principle, participate in energy or electron transfer processes, characteristic of photosensitization. Further research into the photophysical properties of this compound, such as its absorption spectrum, excited-state lifetimes, and quantum yields, would be necessary to fully evaluate its potential as a photosensitizer in catalysis.

Biological Activity and Pharmacological Potential

The interaction of small molecules with biological systems is a vast area of research with significant implications for drug discovery and understanding cellular processes. The cyclohexanone scaffold is present in a number of biologically active compounds. umsida.ac.id

The pharmacological potential of a compound is often determined by its ability to interact with specific biological targets, such as receptors or enzymes, to modulate their function. Chalcone derivatives containing a 4-phenylquinoline (B1297854) moiety have been evaluated for their anti-inflammatory and analgesic activities, with some compounds showing inhibitory effects on monoamine oxidase A (MAOA). nih.gov Although structurally different, this highlights that the phenyl-substituted core can be a basis for interaction with biological targets. Furthermore, certain cyclohexene (B86901) derivatives have been synthesized and evaluated for their potential as anti-sepsis agents by inhibiting the production of nitric oxide and inflammatory cytokines. nih.gov The specific interactions of this compound with biological targets remain an area for future investigation.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Biocatalytic desymmetrization of prochiral ketones offers an environmentally friendly and highly selective method to produce chiral alcohols, which are valuable building blocks in organic synthesis. nih.govnih.govmdpi.comresearchgate.netoup.com This process involves the use of enzymes, often from whole-cell biocatalysts, to stereoselectively reduce one of the two enantiotopic faces of a prochiral ketone.

Research has demonstrated the successful biocatalytic desymmetrization of 4-substituted cyclohexanones. These reactions can be catalyzed by various microorganisms or isolated enzymes to yield chiral cyclohexenones with high enantioselectivity. nih.gov The this compound molecule is a prochiral ketone, and its structure is amenable to such enzymatic transformations. The stereoselective reduction of the ketone functionality would lead to the formation of chiral cyanohydrins, which are versatile synthetic intermediates.

Table 2: Examples of Biocatalytic Reduction of Prochiral Ketones

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

| 2-Octanone | Acetobacter pasteurianus GIM1.158 | (R)-2-Octanol | >99.9% nih.gov |

| Acetophenone | Bacillus cereus TQ-2 | (R)-1-Phenylethanol | 99% mdpi.com |

This approach underscores the potential of this compound as a substrate in biocatalysis for the generation of valuable chiral building blocks.

Future Directions in Research on 4 Cyano 4 Phenylcyclohexanone

Exploration of Novel Synthetic Methodologies

The development of more efficient and sustainable methods for the synthesis of 4-Cyano-4-phenylcyclohexanone is a primary area of future research. Current synthetic routes, while established, often present opportunities for improvement in terms of yield, selectivity, and environmental impact.

Future investigations are expected to focus on several key areas:

Asymmetric Synthesis: A significant frontier is the development of enantioselective synthetic routes to produce chiral isomers of this compound. The use of chiral catalysts, such as organocatalysts or transition-metal complexes, could enable the synthesis of specific enantiomers, which is crucial for the development of new pharmaceuticals with improved efficacy and reduced side effects.

Catalytic Cyanation: Research into novel catalytic systems for the cyanation of 4-phenylcyclohexanone (B41837) is anticipated. This includes the exploration of more environmentally benign cyanide sources and the development of catalysts that can operate under milder reaction conditions, thereby reducing energy consumption and waste generation.

Flow Chemistry: The application of continuous flow technologies to the synthesis of this compound offers the potential for enhanced reaction control, improved safety, and easier scalability. Future studies will likely explore the optimization of flow reactors for key synthetic steps, leading to more efficient and automated production processes.

| Research Focus | Potential Advantages |

| Asymmetric Synthesis | Access to enantiopure compounds for pharmaceutical applications. |

| Catalytic Cyanation | Greener and more efficient synthesis with reduced waste. |

| Flow Chemistry | Improved scalability, safety, and process control. |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is critical for optimizing existing processes and designing new reactions. Future research in this area will likely employ a combination of experimental and computational techniques.

Key areas for mechanistic investigation include:

Computational Modeling: The use of computational chemistry, such as Density Functional Theory (DFT), can provide valuable insights into the transition states and reaction pathways of the cyanation of 4-phenylcyclohexanone and subsequent reactions of the product. These studies can help in the rational design of more efficient catalysts and the prediction of reaction outcomes.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to monitor reactions in real-time, providing crucial data on the formation of intermediates and the kinetics of the reaction. This information is invaluable for elucidating complex reaction mechanisms.

Isotopic Labeling Studies: The use of isotopically labeled reagents can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Development of New Derivatives with Enhanced Properties

The true potential of this compound lies in its utility as a scaffold for the synthesis of novel derivatives with a wide range of functional properties. guidechem.com Future research will focus on the targeted design and synthesis of new molecules with enhanced biological activity or material properties.

Promising avenues for the development of new derivatives include:

Medicinal Chemistry: The this compound core is an attractive starting point for the synthesis of new therapeutic agents. By modifying the phenyl ring, the ketone, or the cyano group, researchers can create libraries of compounds for screening against various biological targets. For instance, this scaffold is being explored for the development of novel analgesics and other central nervous system-active agents.

Agrochemicals: The development of new pesticides and herbicides is another important application. The structural diversity that can be achieved from this starting material allows for the creation of compounds with novel modes of action, potentially overcoming existing resistance mechanisms in pests and weeds. guidechem.com

Functional Materials: The rigid cyclohexanone (B45756) framework and the presence of reactive functional groups make this compound a candidate for the synthesis of new polymers and functional materials. Derivatives could be designed to have specific optical, electronic, or thermal properties for applications in materials science.

| Derivative Class | Potential Application |

| Medicinal Compounds | Analgesics, CNS-active drugs |

| Agrochemicals | Novel pesticides and herbicides |

| Functional Materials | Polymers with tailored properties |

Expanded Applications in Interdisciplinary Fields

The unique chemical properties of this compound and its derivatives open up possibilities for their use in a variety of interdisciplinary fields beyond traditional chemistry.

Future research could explore applications in:

Chemical Biology: Derivatives of this compound could be designed as molecular probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific enzymes or receptors within cells.

Supramolecular Chemistry: The ability of the molecule to participate in non-covalent interactions, such as hydrogen bonding and pi-stacking, could be exploited in the design of self-assembling systems and novel supramolecular architectures.

Catalysis: The cyclohexanone framework could be incorporated into the design of new ligands for transition metal catalysts, potentially leading to catalysts with novel reactivity and selectivity.

The continued exploration of this compound promises to unlock new scientific frontiers. Through the development of innovative synthetic methods, a deeper mechanistic understanding, the creation of novel derivatives, and the expansion into new scientific disciplines, this versatile compound is set to play an increasingly important role in advancing science and technology.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 4-Cyano-4-phenylcyclohexanone?

- Methodological Answer : A common approach involves the Friedel-Crafts acylation of benzene derivatives with appropriately substituted cyclohexanone precursors. For example, SYNTHON Chemicals synthesizes analogous cyclohexanone derivatives via ketone functionalization under acidic conditions, which can be adapted using nitrile-containing reagents . Purification typically involves recrystallization from ethanol or acetone, with reported melting points of 110–114°C serving as a benchmark .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm the presence of the cyano group (δ ~120 ppm in ¹³C NMR) and cyclohexanone backbone.

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) stretches.

- Melting point analysis to compare with literature values (110–114°C) . Cross-reference with PubChem’s standardized protocols for analogous cyclohexanones .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Based on safety data for structurally similar ketones:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Ensure ventilation to prevent inhalation of vapors.

- Store in a cool, dry place away from oxidizing agents.

- Dispose of waste via approved chemical waste channels, as recommended for nitrile-containing compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

- Methodological Answer :

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic acylation efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What analytical challenges arise when differentiating this compound from its isomers?

- Methodological Answer : Structural analogs (e.g., 4-phenylcyclohexanone derivatives) may co-elute in chromatographic methods. To resolve this:

- Use HPLC with a C18 column and acetonitrile/water gradient to separate nitrile-containing isomers.

- Confirm identity via high-resolution mass spectrometry (HRMS) to distinguish molecular ion peaks (exact mass: 199.0997 g/mol for C₁₃H₁₃NO) .

- Reference spectral libraries for cyclohexanone derivatives, as demonstrated in PubChem datasets .

Q. How should discrepancies in reported physical properties (e.g., melting points) be addressed?

- Methodological Answer : Variations may stem from impurities or polymorphic forms.

- Recrystallize the compound multiple times and compare DSC (Differential Scanning Calorimetry) thermograms.

- Validate purity via ¹H NMR integration to detect residual solvents or byproducts.

- Consult recent literature or supplier specifications (e.g., TCI or Kanto Reagents) for updated benchmarks .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The electron-withdrawing cyano group increases the electrophilicity of the carbonyl carbon, favoring nucleophilic attack. Steric hindrance from the phenyl group may slow reactions at the cyclohexanone ring’s axial position. Computational studies (e.g., DFT) can model charge distribution, while kinetic experiments under varying pH conditions reveal rate dependencies .

Q. What emerging applications does this compound have in pharmaceutical intermediate synthesis?

- Methodological Answer : Its nitrile group serves as a versatile handle for further functionalization:

- Reduction to primary amines for bioactive molecule synthesis.

- Cyclization with hydrazines to form pyrazole or triazole heterocycles, as seen in uracil derivative studies .

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups for drug candidate libraries .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO | |

| Melting Point | 110–114°C | |

| Key IR Absorptions (cm⁻¹) | ~1700 (C=O), ~2250 (C≡N) | |

| CAS Registry Number | 25115-74-6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.